Ketotifen

Description

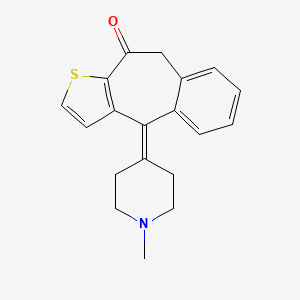

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVMWBYGMWKGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS | |

| Record name | KETOTIFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019837 | |

| Record name | (-)-Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (from ethyl acetate). (NTP, 1992), Solid | |

| Record name | KETOTIFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketotifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L | |

| Record name | Ketotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KETOTIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketotifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.2X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | KETOTIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate | |

CAS No. |

34580-13-7, 116655-76-6, 34580-14-8 | |

| Record name | KETOTIFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketotifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34580-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketotifen [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketotifen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOTIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49220T18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOTIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketotifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt) | |

| Record name | KETOTIFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20556 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketotifen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KETOTIFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketotifen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015056 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mast Cell Stabilizing Properties of Ketotifen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketotifen is a therapeutic agent with a dual mechanism of action, functioning as both a selective H1-histamine receptor antagonist and a mast cell stabilizer.[1][2] Its efficacy in treating allergic conditions such as conjunctivitis, asthma, and mast cell activation syndrome (MCAS) stems from its ability to prevent the degranulation of mast cells, thereby inhibiting the release of a wide array of inflammatory mediators.[3][4] This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound achieves mast cell stabilization, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: The Central Role of Mast Cells in Allergic and Inflammatory Responses

Mast cells are crucial immune cells, strategically located in tissues that form the primary interface with the external environment, such as the skin, respiratory tract, and digestive tract.[5] Upon activation by various stimuli, including allergens binding to surface-bound Immunoglobulin E (IgE), mast cells undergo degranulation—a rapid process of releasing potent pre-formed inflammatory mediators stored in their granules.[5][6] These mediators include histamine, tryptase, chymase, and various cytokines.[7] Simultaneously, mast cells synthesize and release newly formed lipid mediators like prostaglandins and leukotrienes.[4] This cascade of mediator release is central to the pathophysiology of allergic reactions and a host of inflammatory diseases.

The therapeutic strategy of mast cell stabilization aims to prevent this initial degranulation step, representing a proactive approach to managing allergic and inflammatory conditions. This compound is a prominent agent in this class, distinguished by its multifaceted mechanism of action that goes beyond simple receptor blockade.

Core Mechanisms of Action in Mast Cell Stabilization

This compound's ability to stabilize mast cells is not attributed to a single action but rather a combination of effects on key signaling pathways that govern mast cell activation and degranulation.

Inhibition of Calcium Influx

A critical event in mast cell activation is a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i).[8] This calcium surge is essential for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of inflammatory mediators.[7] this compound has been shown to stabilize the permeability of mast cell membranes to calcium.[9] It is believed to block Ca²⁺ channels, which are essential for mast cell degranulation, thereby preventing the requisite intracellular calcium influx that triggers the release of mediators.[5][7] This action is a cornerstone of its stabilizing effect.[10]

Modulation of Cyclic AMP (cAMP) Levels

Intracellular levels of cyclic adenosine monophosphate (cAMP) play a crucial regulatory role in mast cell degranulation. Generally, an increase in cAMP levels is associated with the inhibition of mediator release. This compound has been observed to counteract the transient drop in cAMP concentrations that is necessary for the final stages of vesicle degranulation.[7] Studies on basophils, which share functional similarities with mast cells, have shown that this compound treatment leads to increased intracellular cAMP levels, correlating with an inhibition of histamine release.[11]

H1-Receptor Antagonism

While distinct from its stabilizing properties, this compound's potent, non-competitive antagonism of the H1-histamine receptor is a complementary and significant part of its overall therapeutic effect.[2] As an inverse agonist, it not only blocks the receptor but also reduces its basal activity.[3] This action directly counteracts the effects of any histamine that may be released, mitigating symptoms like itching, vasodilation, and bronchoconstriction.[4]

Inhibition of Mediator Release

The culmination of this compound's molecular actions is the potent inhibition of the release of a broad spectrum of mast cell mediators. This includes:

-

Pre-formed granule-associated mediators: Histamine and Tryptase.[9][12]

-

Newly synthesized lipid mediators: Prostaglandins and Leukotrienes.[2][4]

-

Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[9][13]

This comprehensive suppression of mediator release underscores its clinical efficacy in complex inflammatory conditions.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key pathways and logical models of this compound's action.

Caption: this compound inhibits mast cell degranulation by blocking Ca²⁺ influx and preventing the drop in cAMP.

Caption: Logical diagram illustrating the dual therapeutic functions of this compound.

Quantitative Data on Mast Cell Inhibition

The inhibitory effects of this compound on mast cell mediator release have been quantified in various experimental settings. The data below is summarized from key studies to provide a comparative overview.

| Parameter Measured | Cell Type | This compound Concentration | Result | Citation |

| Histamine Release | Human Conjunctival Mast Cells | ~10⁻¹¹ M to 10⁻⁴ M | ≥ 90% inhibition | [12] |

| Tryptase Release | Human Conjunctival Mast Cells | ~10⁻¹⁰ M to 10⁻⁴ M | ≥ 90% inhibition | [12] |

| Degranulating Cells | Rat Peritoneal Mast Cells | 50 µM | Number of degranulating cells reduced to 28.0 ± 3.2% | [14] |

| Degranulating Cells | Rat Peritoneal Mast Cells | 100 µM | Number of degranulating cells reduced to 19.6 ± 2.9% | [14] |

| Mast Cell Percentage | Rabbit Joint Capsule | 0.5 mg/kg | 55% reduction in mast cell percentage of total cells | [7] |

| Mast Cell Percentage | Rabbit Joint Capsule | 1.0 mg/kg | 64% reduction in mast cell percentage of total cells | [7] |

Experimental Protocols

The methodologies employed to elucidate this compound's mechanism of action are critical for interpreting the data. Below are detailed protocols from cited in-vitro and in-vivo experiments.

In-Vitro Inhibition of Human Conjunctival Mast Cell Degranulation

-

Objective: To determine if this compound can directly stabilize human mast cells from a relevant tissue source for allergic conjunctivitis.

-

Methodology:

-

Cell Preparation: Human conjunctival tissues were obtained from eye banks. Tissues were enzymatically digested to create a single-cell suspension. Mast cells were then partially purified from this suspension.

-

Sensitization: The cell suspension, containing mast cells, was incubated with human IgE to sensitize the cells. This process loads the FcεRI receptors on the mast cell surface with IgE antibodies.

-

Incubation with this compound: The sensitized cells were incubated with various concentrations of this compound fumarate (ranging from approximately 10⁻¹¹ M to 10⁻⁴ M) or a control vehicle.

-

Antigenic Challenge: Mast cell degranulation was triggered by adding anti-IgE, which cross-links the IgE molecules on the cell surface, simulating an allergic reaction.

-

Mediator Measurement: After the challenge, the supernatant was collected. The levels of histamine and tryptase, two key mast cell granule markers, were measured in the supernatant using specific assays.

-

Viability Assessment: Cell viability was continuously monitored at all concentrations using a Trypan Blue exclusion assay to ensure that the inhibition of mediator release was not due to cytotoxicity.

-

-

Citation: [12]

Electrophysiological Measurement of Mast Cell Exocytosis

-

Objective: To measure the process of exocytosis in real-time and assess the inhibitory effect of this compound.

-

Methodology:

-

Cell Preparation: Peritoneal mast cells were harvested from rats.

-

Patch-Clamp Technique: The whole-cell patch-clamp technique was employed. This method allows for the control of the intracellular environment and the measurement of changes in cell membrane capacitance (Cm).

-

Measurement of Exocytosis: An increase in membrane capacitance is directly proportional to the increase in the cell surface area that occurs when intracellular granules fuse with the plasma membrane during exocytosis. A sine plus DC protocol using a Lock-in amplifier was used to measure Cm.

-

Application of this compound: this compound (at concentrations of 50 µM and 100 µM) was applied to the mast cells, and the change in Cm upon stimulation was recorded.

-

Data Analysis: The change in Cm in this compound-treated cells was compared to that in control cells to quantify the inhibitory effect on exocytosis.

-

-

Citation: [14]

Caption: A typical experimental workflow for assessing the mast cell stabilizing effects of this compound in vitro.

Conclusion

The mechanism of action of this compound in mast cell stabilization is a multi-pronged process that extends beyond its well-established role as an H1-antihistamine. By inhibiting calcium influx and modulating intracellular cAMP levels, this compound effectively prevents the degranulation of mast cells in response to immunological stimuli.[7] This leads to a marked, dose-dependent reduction in the release of histamine, tryptase, and other key inflammatory mediators, as demonstrated in both human and animal-derived mast cells.[12][14] The detailed protocols and quantitative data presented herein provide a robust framework for understanding and further investigating the therapeutic potential of this compound and other mast cell stabilizing agents in the drug development pipeline. This dual functionality—symptom relief via H1-blockade and disease modification via mast cell stabilization—solidifies this compound's role as a valuable therapeutic option for a range of allergic and mast cell-mediated disorders.[1][2]

References

- 1. oanp.org [oanp.org]

- 2. bodyofharmony.com [bodyofharmony.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cfspharmacy.pharmacy [cfspharmacy.pharmacy]

- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 7. The Mast Cell Stabilizer this compound Fumarate Lessens Contracture Severity and Myofibroblast Hyperplasia: A Study of a Rabbit Model of Posttraumatic Joint Contractures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mast cell stabilizer this compound reduces hyperalgesia in a rodent model of surgically induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

Ketotifen's Role in Inhibiting Histamine Release from Mast Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer with a well-established dual mechanism of action, making it a valuable therapeutic agent in the management of allergic conditions.[1][2][3] This technical guide provides an in-depth analysis of this compound's core function: the inhibition of histamine release from mast cells. It consolidates quantitative data on its efficacy, details the underlying signaling pathways, and provides standardized experimental protocols for in vitro and in vivo assessment. The information presented is intended to support further research and drug development efforts in the fields of immunology and allergy.

Introduction to Mast Cell Degranulation

Mast cells are crucial effector cells in the immune system, particularly in Type I hypersensitivity reactions.[3] They are granulated cells containing a host of pre-formed inflammatory mediators, most notably histamine, tryptase, prostaglandins, and leukotrienes.[2][3][4] The process of degranulation is initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to high-affinity FcεRI receptors on the mast cell surface. This event triggers a complex intracellular signaling cascade, culminating in the fusion of granular membranes with the cell membrane and the release of their contents into the surrounding tissue. This release of mediators is responsible for the classic symptoms of allergic reactions, including vasodilation, increased vascular permeability, and itching.[3]

This compound's Dual Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms:

-

H1-Histamine Receptor Antagonism: As a non-competitive H1-antihistamine, this compound blocks the action of already-released histamine on its target receptors, thereby mitigating allergic symptoms like itching, swelling, and redness.[3][4][5]

-

Mast Cell Stabilization: Crucially, this compound prevents the degranulation of mast cells, inhibiting the initial release of histamine and other inflammatory mediators.[2][3] This prophylactic action is central to its efficacy in managing chronic allergic conditions.[3]

This guide will focus on the latter mechanism, exploring the molecular interactions and cellular consequences of this compound's mast cell-stabilizing properties.

Signaling Pathways in this compound-Mediated Inhibition

This compound's ability to stabilize mast cells is attributed to its influence on key intracellular signaling pathways that regulate degranulation. The primary proposed mechanisms involve the modulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP).

4.1 Inhibition of Calcium Influx Mast cell degranulation is a calcium-dependent process.[6][7] The cross-linking of IgE receptors initiates a signaling cascade that leads to the opening of calcium channels and a rapid influx of extracellular Ca²⁺. This rise in intracellular calcium is a critical trigger for the fusion of histamine-containing granules with the cell membrane. This compound has been shown to inhibit this calcium-dependent degranulation, suggesting it interferes with calcium permeability in the mast cell membrane.[6][7][8]

4.2 Modulation of Cyclic AMP (cAMP) An increase in intracellular cAMP levels is known to have an inhibitory effect on mast cell degranulation. This compound has been observed to increase intracellular cAMP levels in basophils, a closely related cell type.[9] This effect is likely due to the inhibition of the enzyme phosphodiesterase (PDE), which is responsible for the degradation of cAMP. By maintaining higher levels of cAMP, this compound enhances the cellular signals that suppress the degranulation cascade.

dot

Caption: this compound's dual inhibitory action on mast cell degranulation.

Quantitative Data on Efficacy

The inhibitory effect of this compound on histamine release has been quantified in various in vitro studies. The data demonstrates potent inhibition across a range of concentrations and mast cell types.

| Cell Type | Stimulus | This compound Concentration Range | Inhibition of Mediator Release | Reference |

| Human Conjunctival Mast Cells | anti-IgE | ~10⁻¹¹ M to 10⁻⁴ M | ≥90% inhibition of histamine release | [10][11] |

| Human Conjunctival Mast Cells | anti-IgE | ~10⁻¹⁰ M to 10⁻⁴ M | ≥90% inhibition of tryptase release | [10][11] |

| Human Basophils | anti-IgE, Concanavalin A | >0.1 mM | Inhibition of histamine release | [12] |

| Rat Peritoneal Mast Cells | Compound 48/80 | >0.1 mM | Inhibition of histamine release | [12] |

| Rat Pars Flaccida Mast Cells | Mechanical Stimulation | 0.2 mg (intraperitoneal) | Significant reduction in histamine release | [13] |

| Human Basophils (from pollinic patients) | Allergen | Not specified | Increased inhibition over 12 days of culture | [9] |

Note: The efficacy of mast cell stabilizers can vary between different mast cell populations (e.g., lung vs. skin mast cells).[14]

Key Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the efficacy of mast cell stabilizers like this compound. Below are detailed methodologies for common in vitro assays.

6.1 Mast Cell Preparation and Sensitization

-

Objective: To prepare mast cells for degranulation experiments.

-

Methodology (example for human lung mast cells):

-

Obtain human lung tissue from surgical resections, distal to any tumor.[15]

-

Isolate mast cells using enzymatic digestion and purification techniques (e.g., MACS enrichment).[15]

-

Culture the enriched mast cells in a suitable medium (e.g., StemPro™-34 SFM) supplemented with 100 ng/mL Stem Cell Factor (SCF) for at least 4 days to ensure viability and maturity.[15]

-

For IgE-mediated stimulation, sensitize the cells by adding 1 µg/mL of human IgE to the culture medium one day prior to the experiment.[15]

-

6.2 In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

-

Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase, which is released in parallel with histamine.[16]

-

Methodology:

-

Cell Plating: Seed sensitized mast cells (e.g., RBL-2H3 cell line or primary cells) at a density of 5-10x10³ cells/well in a 96-well plate.[17]

-

Washing: Wash cells three times with a pre-warmed buffer (e.g., HEPES with 0.04% BSA) to remove unbound IgE and other factors.[17]

-

Pre-incubation with this compound: Add varying concentrations of this compound (or control vehicle) to the appropriate wells and incubate for 30 minutes at 37°C.[18]

-

Stimulation: Induce degranulation by adding a stimulating agent. For IgE-mediated degranulation, use an anti-IgE antibody or a cross-linking agent like streptavidin (if using biotinylated IgE).[17][18] A calcium ionophore (e.g., ionomycin) can be used as a positive control for degranulation.[18] Incubate for the optimal time (e.g., 10-30 minutes) at 37°C.[15][18]

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.[17]

-

Cell Lysis: Lyse the remaining cells in the pellet with a detergent (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.[17]

-

Quantification: Measure β-hexosaminidase activity in both the supernatant and the cell lysate using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG).[17][19] Read the absorbance or fluorescence on a microplate reader.[17][19]

-

Calculation: The percentage of degranulation is calculated as: (Supernatant Activity / (Supernatant Activity + Lysate Activity)) * 100.

-

dot

Caption: Experimental workflow for an in vitro mast cell degranulation assay.

6.3 Histamine Release Assay

-

Objective: To directly measure the amount of histamine released from mast cells.

-

Methodology: The initial steps of cell preparation, sensitization, pre-incubation, and stimulation are identical to the β-hexosaminidase assay. The quantification step differs.

-

Sample Preparation: Following stimulation and centrifugation, the supernatant is collected.

-

Quantification: Histamine levels in the supernatant are determined using a sensitive detection method, such as:

-

Fluorometric Assay: A chemical reaction that derivatizes histamine into a fluorescent product.[13]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A highly specific antibody-based method.

-

Radioenzymatic Assay: A highly sensitive method involving the enzymatic conversion of histamine using a radiolabeled methyl donor.[20]

-

-

Calculation: Results are typically expressed as the percentage of total cellular histamine released.

-

Conclusion

This compound's role as a mast cell stabilizer is a cornerstone of its therapeutic utility in allergic diseases.[1][2] By inhibiting the influx of calcium and potentially increasing intracellular cAMP, this compound effectively prevents the degranulation of mast cells, thereby blocking the release of histamine and other key inflammatory mediators at the source.[6][9] The quantitative data robustly supports its potent inhibitory activity in vitro.[10][11] The standardized protocols provided herein offer a framework for the continued investigation and development of mast cell-stabilizing agents, a critical area of research for improving the management of mast cell-mediated disorders.

References

- 1. oanp.org [oanp.org]

- 2. cfspharmacy.pharmacy [cfspharmacy.pharmacy]

- 3. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 4. bodyofharmony.com [bodyofharmony.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mast cell stabilizer this compound fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Action of this compound on histamine release and intracellular cAMP levels in basophil cultures from pollinic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro inhibition of human conjunctival mast-cell degranulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound-induced histamine release, inhibition of histamine secretion and modulation of immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induced inhibition of histamine release in a non-IgE model of middle ear effusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mast cell - Wikipedia [en.wikipedia.org]

- 15. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. abmgood.com [abmgood.com]

- 18. Mast cell degranulation assays [bio-protocol.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Prevention of mast-cell degranulation by this compound in patients with physical urticarias - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the H1 Receptor: An In-depth Technical Guide to the Multifaceted Molecular Targets of Ketotifen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketotifen, a well-established therapeutic agent, is primarily recognized for its potent antagonism of the histamine H1 receptor, a cornerstone of its efficacy in treating allergic conditions such as conjunctivitis and asthma. However, a growing body of scientific evidence reveals that this compound's pharmacological profile is far more complex, extending to a range of molecular targets that contribute significantly to its therapeutic effects. This technical guide provides a comprehensive overview of these non-H1 receptor targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development endeavors.

Quantitative Analysis of this compound's Molecular Interactions

The following tables summarize the quantitative data available for this compound's interaction with various molecular targets beyond the H1 receptor. This data provides a basis for comparing its potency across different pathways.

Table 1: Muscarinic Receptor Antagonism of this compound [1]

| Receptor Subtype | pA2 Value | Tissue Preparation | Agonist Used |

| M1 | 6.99 | Rabbit vas deferens | McN-A-343 |

| M2 | 6.34 | Rabbit vas deferens | Arecoline |

| M3 | 6.64 | Guinea-pig ileum | Acetylcholine |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Radioligand | Tissue Preparation |

| 5-HT2A | 11 | [3H]ketanserin | Rat cortex |

The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor.

Table 3: Functional Inhibition of Leukotriene Release by this compound [2]

| Cellular Effect | This compound Concentration (µM) | Cell Type | Stimulus |

| Significant inhibition of LTC4 release | 20 | Human eosinophils | Calcium ionophore A23187 |

This represents a functional outcome of this compound's activity rather than direct receptor binding.

Key Molecular Targets and Signaling Pathways

Mast Cell Stabilization via Calcium Channel Blockade

A primary mechanism of this compound, independent of H1-receptor antagonism, is its ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators.[3] This is achieved through the blockade of calcium channels, which are essential for the degranulation process.

Caption: this compound's mast cell stabilization pathway.

Phosphodiesterase (PDE) Inhibition

This compound has been shown to inhibit phosphodiesterase (PDE) activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] Elevated cAMP in mast cells and other inflammatory cells has an inhibitory effect on their activation and mediator release. While the specific PDE subtypes inhibited by this compound and their corresponding IC50 values require further elucidation, the overall mechanism contributes to its anti-inflammatory properties.

Caption: Mechanism of this compound as a phosphodiesterase inhibitor.

Leukotriene Antagonism

This compound exhibits functional antagonism of leukotrienes, particularly Leukotriene C4 (LTC4).[2][6] This effect appears to be mediated through the inhibition of LTC4 release from inflammatory cells like eosinophils, rather than direct competition at the cysteinyl leukotriene receptors. This action is significant in mitigating the potent bronchoconstrictor and pro-inflammatory effects of leukotrienes in asthma.

Muscarinic and Serotonin Receptor Interactions

As detailed in the quantitative tables, this compound displays a notable affinity for muscarinic and serotonin receptors. Its non-selective antagonism at M1, M2, and M3 muscarinic receptors may contribute to its side-effect profile, such as dry mouth. The interaction with the 5-HT2A receptor suggests a potential for modulating serotonergic signaling, which could have implications beyond its anti-allergic effects and warrants further investigation.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the characterization of this compound's non-H1 receptor targets.

Protocol 1: Determination of pA2 Values at Muscarinic Receptors (Functional Organ Bath Assay)

Objective: To quantify the antagonistic potency of this compound at different muscarinic receptor subtypes using a functional bioassay.

Materials:

-

Isolated tissue preparations (e.g., rabbit vas deferens for M1/M2, guinea-pig ileum for M3)

-

Krebs-Henseleit solution (or other appropriate physiological salt solution)

-

Muscarinic receptor agonists (e.g., McN-A-343 for M1, Arecoline for M2, Acetylcholine for M3)

-

This compound fumarate

-

Organ bath system with isometric transducers and data acquisition software

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired tissue (e.g., vas deferens, ileum) and place it in ice-cold Krebs-Henseleit solution. Prepare tissue segments of appropriate size.

-

Tissue Mounting: Mount the tissue segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

-

Control Agonist Concentration-Response Curve: After equilibration, generate a cumulative concentration-response curve for the specific agonist. Add the agonist in increasing concentrations to the organ bath and record the contractile response until a maximal effect is achieved.

-

Washout: Thoroughly wash the tissues with fresh Krebs-Henseleit solution to allow them to return to baseline.

-

Antagonist Incubation: Add a known concentration of this compound to the organ baths and incubate for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of this compound used. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Caption: Workflow for determining pA2 values using a functional organ bath assay.

Protocol 2: Measurement of Intracellular Calcium Influx in Mast Cells

Objective: To assess the effect of this compound on intracellular calcium mobilization in activated mast cells.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells

-

Cell culture medium and supplements

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Mast cell activating agent (e.g., antigen for IgE-sensitized cells, compound 48/80)

-

This compound fumarate

-

Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm)

Procedure:

-

Cell Culture and Plating: Culture mast cells under standard conditions. For imaging, plate the cells onto glass-bottom dishes or for plate reader assays, use black-walled, clear-bottom microplates.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Wash and De-esterification: Wash the cells gently with HBSS to remove extracellular dye. Incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.

-

This compound Pre-incubation: Add different concentrations of this compound to the cells and incubate for a specified period (e.g., 15-30 minutes).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of the Fluo-4 loaded cells.

-

Cell Stimulation and Data Acquisition: Add the mast cell activating agent and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

-

Normalize the data by expressing the change as a ratio of the baseline fluorescence (ΔF/F0).

-

Compare the calcium response in this compound-treated cells to untreated control cells.

-

Protocol 3: Phosphodiesterase (PDE) Activity Assay (Radioenzymatic Assay)

Objective: To determine the inhibitory effect of this compound on PDE activity.

Materials:

-

Cell or tissue lysate containing PDE activity

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl buffer with Mg²⁺)

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin (e.g., Dowex)

-

This compound fumarate

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Reaction Setup: In reaction tubes, combine the assay buffer, cell/tissue lysate, and varying concentrations of this compound or vehicle control.

-

Initiate Reaction: Start the reaction by adding [³H]-cAMP. Incubate at 30°C for a defined period during which the reaction is linear.

-

Terminate Reaction: Stop the reaction by boiling the tubes for a short period (e.g., 1 minute).

-

Conversion to Adenosine: Cool the tubes and add snake venom (5'-nucleotidase) to convert the [³H]-AMP (product of the PDE reaction) to [³H]-adenosine. Incubate for a further period (e.g., 10 minutes at 30°C).

-

Separation of Substrate and Product: Add a slurry of anion-exchange resin to the tubes. The resin will bind the negatively charged [³H]-cAMP and [³H]-AMP, while the uncharged [³H]-adenosine remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of [³H]-adenosine formed is proportional to the PDE activity. Calculate the percentage of inhibition of PDE activity at each concentration of this compound compared to the vehicle control.

Protocol 4: Leukotriene C4 (LTC4) Release Assay from Eosinophils

Objective: To measure the effect of this compound on the release of LTC4 from stimulated eosinophils.

Materials:

-

Isolated human eosinophils

-

Physiological buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Calcium ionophore A23187 (stimulus)

-

This compound fumarate

-

LTC4 ELISA kit

-

Microplate reader

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or atopic donors using standard methods such as density gradient centrifugation followed by immunomagnetic negative selection.

-

Cell Resuspension: Resuspend the purified eosinophils in the physiological buffer at a defined concentration.

-

This compound Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Cell Stimulation: Add the calcium ionophore A23187 to the cell suspension to stimulate LTC4 production and release. Incubate for an optimal time (e.g., 15-30 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the released LTC4.

-

LTC4 Quantification: Measure the concentration of LTC4 in the supernatants using a commercially available LTC4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of LTC4 release for each this compound concentration compared to the vehicle control.

Conclusion

The pharmacological actions of this compound extend well beyond its well-documented H1-receptor antagonism. Its ability to stabilize mast cells through calcium channel blockade, inhibit phosphodiesterase activity, and functionally antagonize leukotriene release provides a multi-pronged approach to the management of allergic and inflammatory conditions. Furthermore, its interactions with muscarinic and serotonin receptors contribute to its overall pharmacological profile. This in-depth guide, with its compilation of quantitative data, signaling pathway diagrams, and detailed experimental protocols, serves as a valuable resource for scientists and researchers seeking to further explore and leverage the multifaceted therapeutic potential of this compound. A deeper understanding of these non-H1 receptor targets will undoubtedly pave the way for novel drug discovery and development efforts in the fields of allergy, immunology, and beyond.

References

- 1. Affinity profiles of pizotifen, this compound and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preferential generation of leukotriene C4 by human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on phosphodiesterase activity from asthmatic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of this compound action in hypersensitivity reactions. Its effect on cellular enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, disodium cromoglycate, and verapamil inhibit leukotriene activity: determination by tube leukocyte adherence inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Inhibition of Eosinophil Activation and Recruitment by Ketotifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage and symptomatology in conditions such as asthma and allergic conjunctivitis. Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, has demonstrated a broader anti-inflammatory profile that includes direct and indirect effects on eosinophil function. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates eosinophil activation and recruitment. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of allergy, immunology, and drug development.

Introduction: The Role of Eosinophils in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases. Upon activation by various stimuli, including cytokines (e.g., IL-5), chemokines (e.g., eotaxin), and immunoglobulins, eosinophils release a potent arsenal of inflammatory mediators. These include cytotoxic granule proteins like eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN), as well as lipid mediators such as leukotriene C4 (LTC4) and reactive oxygen species (ROS). The recruitment of eosinophils to inflammatory sites and their subsequent activation contribute significantly to the chronic inflammation and tissue damage observed in allergic conditions.

This compound: A Multi-Modal Approach to Eosinophil Modulation

This compound's therapeutic efficacy in allergic diseases extends beyond its well-established H1-antihistamine and mast cell stabilizing properties.[1][2] A growing body of evidence highlights its direct inhibitory effects on eosinophil functions. These multifaceted actions collectively reduce the eosinophilic inflammatory response.

The primary mechanisms by which this compound impacts eosinophils include:

-

Inhibition of Recruitment: this compound significantly curtails the migration of eosinophils to inflammatory sites by inhibiting their chemotactic response to various chemoattractants.[3][4][5]

-

Suppression of Activation: The drug directly impedes eosinophil activation, leading to a reduction in the release of pro-inflammatory mediators.[3][4] This includes the inhibition of degranulation and the production of reactive oxygen species.[3][6]

-

Induction of Cell Death: Interestingly, some studies suggest that this compound can induce primary necrosis in eosinophils, providing a mechanism for reducing eosinophil counts at inflammatory loci.[7][8]

Quantitative Data on this compound's Effects on Eosinophils

The following tables summarize the quantitative data from key studies investigating the impact of this compound on various eosinophil functions.

Table 1: Inhibition of Eosinophil Chemotaxis by this compound

| Chemoattractant | This compound Concentration | Percent Inhibition | Study Population | Source |

| fMLP | 10⁻⁴–10⁻⁸ M | Dose-dependent, significant inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |

| IL-5 | 10⁻⁴–10⁻⁸ M | Dose-dependent, significant inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |

| Eotaxin | 10⁻⁴–10⁻⁸ M | Dose-dependent, significant inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |

| Platelet-Activating Factor (PAF) | 10 µM | Significant inhibition (50.2 ± 7.2% in normals; 28.4 ± 6.7% in asthmatics) | Human (atopic asthmatic subjects and normal controls) | [5][9] |

Table 2: Inhibition of Eosinophil Mediator Release and Oxidative Burst by this compound

| Parameter | Activator | This compound Concentration | Effect | Study Population | Source |

| Eosinophil Cationic Protein (ECP) Release | sIgA | Pharmacologically active concentrations | Partial inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |

| Eosinophil-Derived Neurotoxin (EDN) Release | sIgA | Pharmacologically active concentrations | Partial inhibition | Human (hypereosinophilic patients or normal donors) | [3][4] |

| Leukotriene C4 (LTC4) Release | Calcium Ionophore (A23187) | 20 µM | Significant inhibition | Human (atopic asthmatic subjects and normal controls) | [5][9] |

| Reactive Oxygen Species (ROS) Production | Eotaxin | 10⁻¹⁰–10⁻⁶ M | Significant reduction | Human | [6] |

| Reactive Oxygen Species (ROS) Production | sIgA | Pharmacologically active concentrations | Decreased production | Human (hypereosinophilic patients or normal donors) | [3][4] |

| Superoxide (O₂⁻) Generation | Beer Antigen | Dose-dependent | Inhibition | Human (patient with alcohol-induced asthma) | [10] |

Table 3: In Vivo Effects of this compound on Eosinophil-Related Inflammation

| Study Design | Treatment | Duration | Key Findings Related to Eosinophils | Source |

| Double-blind, placebo-controlled | This compound (1 mg twice daily) | 8 weeks | Significant reduction of EG2+ activated eosinophils in bronchial mucosa of atopic asthma patients. | [11] |

| Open, uncontrolled | This compound fumarate ophthalmic solution | Not specified | Significant decrease in eotaxin expression on conjunctival epithelial cells in patients with seasonal allergic conjunctivitis. | [12] |

| Experimental allergic asthma model | This compound | Not specified | Significant decrease in the number of eosinophils in the bronchus of guinea pigs. | [13] |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the effects of this compound on eosinophil function.

Eosinophil Isolation and Purification

-

Objective: To obtain a pure population of eosinophils from peripheral blood.

-

Methodology:

-

Source: Whole blood is collected from hypereosinophilic patients, atopic asthmatic subjects, or normal donors.[3][4][5]

-

Gradient Centrifugation: Eosinophils are purified using a Percoll gradient.[3][4]

-

Immunomagnetic Separation: Further purification is achieved using magnetic cell separation systems (MACS), often involving the depletion of other cell types.[3][4]

-

Eosinophil Chemotaxis Assay

-

Objective: To assess the effect of this compound on the directed migration of eosinophils towards a chemoattractant.

-

Methodology (Boyden Chamber Technique): [3][4][5]

-

A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.

-

The lower chamber is filled with a solution containing a chemoattractant (e.g., fMLP, IL-5, eotaxin, or PAF).[3][4][5]

-

A suspension of purified eosinophils, pre-incubated with or without varying concentrations of this compound, is placed in the upper chamber.

-

The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

The number of migrated cells is quantified by microscopy.

-

Eosinophil Mediator Release Assays

-

Objective: To measure the effect of this compound on the release of granule proteins and lipid mediators from activated eosinophils.

-

Methodology:

-

-

Purified eosinophils are activated with secretory IgA (sIgA).

-

The cell supernatant is collected after incubation.

-

The concentrations of ECP and EDN in the supernatant are measured by radioimmunoassay (RIA).

-

-

-

Purified eosinophils are stimulated with the calcium ionophore A23187.

-

The amount of LTC4 released is quantified, likely using an enzyme immunoassay (EIA) or a similar method.

-

-

Measurement of Reactive Oxygen Species (ROS) Production

-

Objective: To determine the effect of this compound on the oxidative burst in eosinophils.

-

Methodology (Luminol-Dependent Chemiluminescence): [3][4][6]

-

Purified eosinophils are activated with stimuli such as eotaxin or sIgA.[3][4] In some studies, eosinophils are primed with eotaxin before activation with A23187.[6]

-

Luminol, a chemiluminescent probe, is added to the cell suspension.

-

The production of ROS oxidizes luminol, resulting in the emission of light.

-

The light intensity is measured using a luminometer to quantify ROS production.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in this compound's action on eosinophils.

Figure 1: Overview of this compound's inhibitory effects on eosinophil functions.

Figure 2: Experimental workflow for the eosinophil chemotaxis assay.

Figure 3: Experimental workflow for mediator release assays.

Discussion and Future Directions

This compound's ability to inhibit multiple facets of eosinophil function, including recruitment and activation, underscores its potential as a broad-spectrum anti-inflammatory agent in the management of allergic diseases. The data consistently demonstrate a dose-dependent inhibition of key eosinophil activities at pharmacologically relevant concentrations.

Future research should aim to further elucidate the precise molecular signaling pathways within eosinophils that are targeted by this compound. While the inhibitory effects are well-documented, the upstream signaling events modulated by the drug remain less clear. Investigating the impact of this compound on receptor expression, intracellular calcium mobilization, and the activation of key kinases within the eosinophil could provide a more complete understanding of its mechanism of action. Furthermore, long-term clinical studies focusing on eosinophilic biomarkers could help to better correlate the in vitro findings with clinical outcomes in patients with various eosinophil-driven diseases.

Conclusion

This compound exerts significant inhibitory effects on eosinophil activation and recruitment through a multi-pronged mechanism. It effectively reduces eosinophil chemotaxis, suppresses the release of cytotoxic and pro-inflammatory mediators, and diminishes the production of reactive oxygen species. These direct actions on eosinophils, in addition to its established antihistaminic and mast cell stabilizing properties, contribute to its therapeutic efficacy in allergic disorders. This technical guide provides a consolidated resource of the current understanding of this compound's interaction with eosinophils, offering valuable insights for ongoing research and drug development efforts in the field of allergy and immunology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Inhibitory effects of this compound on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. The effect of this compound on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces primary necrosis of human eosinophils | Lunds universitet [lu.se]

- 8. This compound induces primary necrosis of human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of this compound on Eosinophils as Measured at LTC4 Release and by Chemotaxis - ProQuest [proquest.com]

- 10. Investigation of the effect of this compound on alcohol-induced asthma: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on symptoms and on bronchial mucosa in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of this compound on inflammatory markers in allergic conjunctivitis: an open, uncontrolled study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

Ketotifen's impact on cytokine and chemokine signaling pathways

An In-depth Technical Guide: Ketotifen's Impact on Cytokine and Chemokine Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a second-generation H1-antihistamine and mast cell stabilizer, is widely recognized for its therapeutic efficacy in allergic conditions such as asthma and allergic conjunctivitis.[1][2][3] Its classical mechanisms of action—competitive antagonism of the histamine H1 receptor and inhibition of mast cell degranulation—are well-documented.[4][5] However, a growing body of evidence reveals that this compound's immunomodulatory effects are far more extensive, involving direct interference with critical cytokine and chemokine signaling pathways. This guide provides a comprehensive technical overview of these advanced mechanisms, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to elucidate this compound's profound impact on the inflammatory cascade. It explores the molecule's ability to suppress key pro-inflammatory pathways such as NF-κB and MAPK, thereby down-regulating the expression and function of a broad spectrum of cytokines and chemokines that are pivotal in orchestrating allergic and inflammatory responses.

Core Mechanisms of Action: Beyond Histamine Blockade

While H1-receptor antagonism is a primary function, this compound's role as a mast cell stabilizer is fundamental to its broader anti-inflammatory effects. By preventing calcium influx across mast cell membranes, this compound inhibits their degranulation, blocking the release of a host of pre-formed and newly synthesized mediators, including histamine, leukotrienes, prostaglandins, and, crucially, numerous cytokines and chemokines.[4][5][6][7] This action prevents the initial amplification of the allergic cascade.

Modulation of Key Signaling Pathways

This compound exerts significant control over intracellular signaling cascades that are central to the production of inflammatory mediators in various immune cells, particularly monocytes and macrophages.

Suppression of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor for a multitude of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[8] Studies have demonstrated that this compound can significantly reduce the expression and activation of NF-κB. In a model of gentamicin-induced hepatotoxicity, this compound treatment markedly reduced the elevated expression of NF-κB protein in liver tissue, suggesting a direct inhibitory effect on this inflammatory pathway.[8] This suppression is a key mechanism by which this compound reduces the transcription of pro-inflammatory cytokines.[8][9]

Inhibition of the MAPK (p38 and ERK) Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and ERK pathways, are critical for transducing external inflammatory signals into a cellular response, such as chemokine production. Research on human monocytes shows that lipopolysaccharide (LPS)-induced expression of chemokines is dependent on these pathways.[10][11] this compound has been shown to suppress the LPS-induced phosphorylation of both p38 (pp38) and ERK (p-ERK) in THP-1 monocytic cells.[10] This inhibition directly contributes to its ability to down-regulate the production of Th1- and Th2-related chemokines.[10][11]

References

- 1. oanp.org [oanp.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 5. cfspharmacy.pharmacy [cfspharmacy.pharmacy]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Mast Cell Stabilizer (this compound) in Fibromyalgia: Phase 1 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Suppressive effects of this compound on Th1- and Th2-related chemokines of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Investigating the Anti-inflammatory Properties of Ketotifen In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, exhibits a multifaceted anti-inflammatory profile. This technical guide delves into the in vitro methodologies used to characterize its anti-inflammatory properties, providing a comprehensive resource for researchers in immunology and drug development. The document outlines detailed experimental protocols, presents quantitative data on this compound's inhibitory effects on various inflammatory mediators, and visualizes the key signaling pathways involved in its mechanism of action.

Introduction

This compound's therapeutic efficacy in allergic conditions such as conjunctivitis, rhinitis, and asthma is attributed to its dual-action mechanism: competitive antagonism of the histamine H1 receptor and stabilization of mast cells.[1][2] In vitro studies have been instrumental in elucidating the specific cellular and molecular mechanisms that underpin its anti-inflammatory effects. These investigations have demonstrated this compound's ability to inhibit the release of a broad spectrum of pro-inflammatory mediators from various immune cells, including mast cells, basophils, eosinophils, and neutrophils. This guide provides a detailed examination of the in vitro evidence supporting this compound's anti-inflammatory properties.

Mechanisms of Action

This compound's anti-inflammatory activity is primarily mediated through two key pathways:

-

Mast Cell Stabilization: this compound prevents the degranulation of mast cells, a critical event in the allergic inflammatory cascade.[1][3] This stabilization inhibits the release of pre-formed mediators stored in granules, such as histamine and tryptase, as well as the de novo synthesis of lipid mediators like leukotrienes and prostaglandins.[1][4]

-

Histamine H1-Receptor Antagonism: As a potent H1-antihistamine, this compound competitively blocks the action of histamine on its receptor, thereby mitigating histamine-mediated symptoms like vasodilation, increased vascular permeability, and sensory nerve stimulation.[1][2]

Beyond these primary mechanisms, in vitro evidence suggests that this compound also modulates the function of other immune cells and signaling pathways involved in inflammation.

Quantitative Analysis of In Vitro Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies investigating the inhibitory effects of this compound on the release of key inflammatory mediators and on eosinophil function.

Table 1: Inhibition of Mast Cell and Basophil Mediator Release by this compound

| Cell Type | Mediator | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference(s) |

| Human Conjunctival Mast Cells | Histamine | Anti-IgE | ~10⁻¹¹ to 10⁻⁴ M | ≥90% | [5][6] |

| Human Conjunctival Mast Cells | Tryptase | Anti-IgE | ~10⁻¹⁰ to 10⁻⁴ M | ≥90% | [5][6] |

| Human Basophils | Histamine | Allergen | >0.1 mM | Significant Inhibition | [7][8] |

| Rat Mast Cells | Histamine | Compound 48/80 | >0.1 mM | Significant Inhibition | [8] |

Table 2: Inhibition of Eosinophil and Leukocyte Function by this compound

| Cell Type | Assay | Mediator/Stimulus | This compound Concentration | % Inhibition / IC50 | Reference(s) |

| Human Eosinophils | Leukotriene C4 (LTC4) Release | Calcium Ionophore A23187 | 20 µM | Significant Inhibition | [9] |

| Human Leukocytes | Leukotriene C4 (LTC4) Generation | Calcium Ionophore A23187 | Not specified | Inhibition by inhibiting phospholipase A2 activity | [10] |

| Human Eosinophils | Chemotaxis | fMLP, IL-5, Eotaxin | 10⁻⁸ to 10⁻⁴ M | Dose-dependent Inhibition | [11] |

| Rat Ileum | Leukotriene B4 (LTB4) Release | C. difficile Toxin A | Not specified | 65.8% | [12] |

| Rat Ileum | Leukotriene C4 (LTC4) Release | C. difficile Toxin A | Not specified | 88.8% | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the anti-inflammatory properties of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Materials:

-

Human or murine mast cell line (e.g., LAD2, BMMCs)

-

Cell culture medium (e.g., StemPro-34 for human mast cells, RPMI-1640 for murine)

-

Sensitizing antibody (e.g., biotinylated human IgE)

-

Stimulating agent (e.g., streptavidin for biotinylated IgE, anti-IgE, or compound 48/80)

-

HEPES buffer

-

p-nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization: Culture mast cells to the desired density. For IgE-mediated activation, sensitize the cells by incubating with an appropriate concentration of IgE overnight.

-

Cell Plating: Wash the sensitized cells and resuspend in HEPES buffer. Plate the cells in a 96-well plate.

-

This compound Treatment: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes at 37°C). Include appropriate vehicle controls.

-

Stimulation: Add the stimulating agent to induce degranulation and incubate for the optimal time (e.g., 30 minutes at 37°C).

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis of released β-hexosaminidase.

-

Enzyme Assay: Add the supernatant to a new plate containing the PNAG substrate solution. Incubate to allow for the enzymatic reaction.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (total lysis of cells) and a negative control (unstimulated cells). Determine the inhibitory effect of this compound at different concentrations.

Histamine Release Assay (ELISA)

This assay measures the amount of histamine released from mast cells or basophils into the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).